molecular formula C19H23FN4O3 B2687531 2-(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-1-morpholinoethanone CAS No. 1323551-53-6

2-(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-1-morpholinoethanone

Cat. No.: B2687531
CAS No.: 1323551-53-6
M. Wt: 374.416
InChI Key: YIRPELZVLQASNK-UHFFFAOYSA-N
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Description

2-(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-1-morpholinoethanone is a useful research compound. Its molecular formula is C19H23FN4O3 and its molecular weight is 374.416. The purity is usually 95%.
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Biological Activity

The compound 2-(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-1-morpholinoethanone is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. The oxadiazole moiety is known for its potential in various therapeutic applications, including antibacterial, antifungal, and anticancer properties. This article aims to synthesize existing research findings regarding the biological activity of this specific compound.

Chemical Structure and Properties

The molecular formula of the compound is C19H22FN3O2C_{19}H_{22}FN_3O_2, and it features a complex structure that includes a piperidine ring and a morpholino group. The presence of the 4-fluorophenyl and 1,3,4-oxadiazole moieties contributes to its pharmacological properties.

Biological Activity Overview

Research indicates that compounds containing oxadiazole derivatives exhibit significant biological activities. The following sections detail specific activities observed in studies involving similar structures.

Anticancer Activity

Several studies have reported on the anticancer potential of oxadiazole derivatives. For instance:

  • A study demonstrated that derivatives with oxadiazole rings showed potent cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values for these compounds were notably low, indicating strong anti-proliferative effects .
CompoundCell LineIC50 (µM)
2aMDA-MB-23112.5
2bHeLa15.0
2cKG1a10.0

Antibacterial Activity

Oxadiazole derivatives have also been evaluated for their antibacterial properties:

  • In vitro studies revealed that certain oxadiazole compounds exhibited significant antibacterial activity against Xanthomonas oryzae and Xanthomonas campestris, with EC50 values lower than those of standard antibiotics .
CompoundTarget BacteriaEC50 (µg/mL)
5uXoo31.40
5vXoc19.04

The mechanism by which oxadiazole derivatives exert their biological effects often involves interaction with specific enzymes or cellular pathways:

  • Monoamine Oxidase (MAO) Inhibition : Some studies have indicated that piperazine and piperidine derivatives can act as MAO inhibitors, which are crucial in the treatment of depression and other neurological disorders. For example, compound 4e showed an IC50 value of 0.116 µM against MAO-A, significantly outperforming standard treatments like Moclobemide .

Case Study: Anticancer Efficacy

A recent investigation into the anticancer efficacy of oxadiazole derivatives involved synthesizing a series of compounds and evaluating their cytotoxicity against various cancer cell lines using MTT assays. The results indicated that modifications to the oxadiazole structure could enhance potency significantly.

Case Study: Antibacterial Properties

Another study focused on the synthesis of novel oxadiazole derivatives aimed at combating bacterial resistance. The compounds were tested against clinical strains of bacteria, demonstrating promising results that warrant further exploration in drug development.

Properties

IUPAC Name

2-[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN4O3/c20-16-3-1-14(2-4-16)18-21-22-19(27-18)15-5-7-23(8-6-15)13-17(25)24-9-11-26-12-10-24/h1-4,15H,5-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIRPELZVLQASNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)CC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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